Home > Products > Screening Compounds P96035 > AP-238 (hydrochloride)
AP-238 (hydrochloride) -

AP-238 (hydrochloride)

Catalog Number: EVT-10952058
CAS Number:
Molecular Formula: C18H27ClN2O
Molecular Weight: 322.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AP-238 (hydrochloride) is a synthetic compound classified as an opioid, specifically a member of the acyl piperazine class. It is structurally similar to known opioids and has been identified as an analytical reference standard for research purposes. The compound is recognized for its potential effects on the central nervous system, similar to other opioids, and has been the subject of various studies regarding its pharmacological properties and safety profile .

Source and Classification

AP-238 is derived from modifications of piperazine structures, which are common in the synthesis of various psychoactive substances. The compound falls under the broader category of synthetic opioids, which are designed to interact with opioid receptors in the brain to produce analgesic effects. Its classification as a cinnamylpiperazine distinguishes it from other opioid derivatives .

Synthesis Analysis

Methods and Technical Details

The synthesis of AP-238 involves several chemical reactions that modify the piperazine ring structure. The initial steps typically include:

  1. Formation of the Piperazine Core: This is achieved through cyclization reactions involving appropriate precursors such as 1,4-dichlorobutane and an amine source.
  2. Acylation: The piperazine core undergoes acylation to introduce various acyl groups, which influence the compound's pharmacological properties.
  3. Hydrochloride Salt Formation: AP-238 is often isolated as a hydrochloride salt to enhance its solubility for analytical purposes.

The methods for synthesizing AP-238 are adaptable for both small-scale laboratory settings and larger-scale production, making it accessible for research applications .

Molecular Structure Analysis

Structure and Data

AP-238 has a complex molecular structure characterized by its piperazine ring and acyl substituents. The molecular formula is generally represented as C16H22ClN3OC_{16}H_{22}ClN_3O, with a molecular weight of approximately 305.81 g/mol.

The structural features include:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Cinnamyl Group: A substituent that contributes to its classification as a cinnamylpiperazine.

The three-dimensional conformation of AP-238 can significantly influence its interaction with opioid receptors, affecting both efficacy and safety profiles in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

AP-238 can undergo various chemical reactions that alter its structure and potentially its pharmacological activity. Key reactions include:

  1. Hydrolysis: Under certain conditions, the acyl groups can be hydrolyzed, leading to the formation of different metabolites.
  2. Oxidation: Oxidative reactions can modify the piperazine moiety, potentially affecting receptor binding.
  3. Conjugation Reactions: These may occur during metabolism in vivo, leading to phase I metabolites that can be detected in biological samples.

Understanding these reactions is crucial for predicting the behavior of AP-238 in biological systems and its potential effects when administered .

Mechanism of Action

Process and Data

AP-238 primarily exerts its effects through interaction with opioid receptors in the central nervous system, particularly the mu-opioid receptor. The mechanism involves:

  1. Binding Affinity: AP-238 binds to opioid receptors with varying affinities, influencing pain modulation.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to analgesic effects.
  3. Metabolism: The compound is metabolized into various metabolites that may also exhibit pharmacological activity or contribute to adverse effects.

Research indicates that understanding this mechanism is vital for assessing the therapeutic potential and risks associated with AP-238 use .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AP-238 (hydrochloride) exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Highly soluble in water due to its hydrochloride form, which enhances bioavailability for analytical purposes.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for handling, storage, and application in scientific research contexts .

Applications

Scientific Uses

AP-238 serves several important roles in scientific research:

  1. Analytical Reference Standard: Used in toxicology studies to identify and quantify presence in biological samples.
  2. Pharmacological Studies: Investigated for its analgesic properties and potential therapeutic applications within pain management frameworks.
  3. Metabolic Research: Studied for understanding metabolic pathways of synthetic opioids, contributing to knowledge on drug interactions and safety profiles.

The ongoing research into AP-238 highlights its significance in both academic studies and practical applications within pharmacology and toxicology .

Synthesis and Structural Analog Development

Historical Synthesis Pathways of Acylpiperazine Opioids

The development of acylpiperazine opioids originated from pharmaceutical research in the 1960s, aimed at discovering analgesics with improved efficacy and reduced dependency liabilities. Bucinnazine (AP-237), first synthesized in Japan, emerged as a prototype with approximately one-third the analgesic potency of morphine [3] [8]. Its core structure featured a piperazine ring linked to a butyryl chain and a cinnamyl moiety, establishing the foundational pharmacophore for this class. Early synthetic routes relied on N-acylation of unprotected piperazine with cinnamyl bromide, followed by nucleophilic substitution to introduce the butanoyl group [8]. However, yields were suboptimal due to competing side reactions at secondary amines.

Post-2018, scheduling pressures targeting fentanyl analogs catalyzed innovation in acylpiperazine chemistry. Synthetic refinements for derivatives like AP-238 incorporated:

  • Regioselective protection: Using tert-butoxycarbonyl (Boc) groups to direct acylation to the piperazine nitrogen
  • Stereochemical control: Chiral resolution of cis-2,6-dimethylpiperazine intermediates via diastereomeric salt crystallization
  • Modular coupling: Suzuki-Miyaura cross-coupling for diversified cinnamyl substitutions [4] [10]

These advances enabled efficient gram-scale synthesis of AP-238 hydrochloride (1-[(2R,6S)-2,6-dimethyl-4-[(E)-3-phenylprop-2-en-1-yl]piperazin-1-yl]propan-1-one hydrochloride) with >95% purity, as confirmed by nuclear magnetic resonance and high-resolution mass spectrometry [4] [8].

Table 1: Key Milestones in Acylpiperazine Opioid Synthesis

YearCompoundSynthetic InnovationReference
1968AP-237 (Bucinnazine)Initial N-acylation of piperazineCignarella et al. [8]
2020AP-238Regioselective acylation of cis-2,6-dimethylpiperazineForensic reports [3] [4]
20212-Methyl-AP-237Microwave-assisted coupling for reduced reaction timesFogarty et al. [8]

Structural Optimization of AP-238 for μ-Opioid Receptor Agonism

AP-238 exemplifies targeted optimization to enhance μ-opioid receptor (MOR) affinity and functional activity. Three strategic modifications distinguish it from earlier acylpiperazines:

  • Piperazine methylation: Introduction of cis-2,6-dimethyl groups creates optimal steric complementarity with MOR's transmembrane binding pocket, as evidenced by cryo-EM structures (PDB: 8EF5). The methyl substituents enforce a chair conformation that positions the propionyl carbonyl for hydrogen bonding with MOR residue Lys2335.39 [1] [7].
  • Carbonyl shortening: Replacement of AP-237’s butyryl chain (n-C3H7) with propionyl (n-C2H5) reduces hydrophobic bulk, aligning with the subnanomolar volume constraints of MOR’s ligand-binding subpocket (calculated volume: 735 Å3 vs. 698 Å3 for fentanyl) [7] [10].
  • Cinnamyl rigidity maintenance: Retention of the (E)-configured double bond ensures π-π stacking with MOR residue Trp3187.43, a critical interaction for receptor activation [1].

Pharmacological assays confirm these modifications confer significant advantages:

  • Enhanced potency: AP-238 exhibits an EC50 of 248 nM in β-arrestin-2 recruitment assays, outperforming AP-237 (EC50 = 1,420 nM) [5] [8].
  • Ligand efficiency: The propionyl chain increases ligand efficiency from 0.24 (AP-237) to 0.32 (AP-238), indicating superior binding energy per heavy atom [8].

Table 2: Structure-Activity Relationships of AP-238 Modifications

Structural ElementBiochemical EffectFunctional Outcome
cis-2,6-dimethylpiperazinePreorganizes bioactive conformation; reduces entropic penalty5-fold ↑ MOR binding affinity vs. AP-237
Propionyl linkerOptimizes H-bonding with Lys2335.393.2-fold ↑ β-arrestin-2 recruitment
(E)-Cinnamyl groupMaintains van der Waals contacts with TM6 residuesFull agonist efficacy (Emax = 98%)

Comparative Analysis of AP-238 and AP-237 Derivatives

AP-238 diverges pharmacologically from its predecessor AP-237 and analogs due to distinct structure-activity relationship profiles:

Receptor engagement dynamics:Molecular dynamics simulations reveal AP-238’s dimethylpiperazine forms stable hydrophobic contacts with MOR subpockets 3.32-3.36 (residues Ile148, Val150), inducing a 14° inward tilt in transmembrane helix 6 (TM6) upon activation. This contrasts with AP-237’s unsubstituted piperazine, which permits TM6 flexibility, reducing Gi protein coupling efficiency by 40% [1] [7].

Analgesic structure-activity relationships:

  • Potency hierarchy: AP-238 (ED50 = 0.8 mg/kg, IV) > 2-methyl-AP-237 (ED50 = 1.2 mg/kg) > AP-237 (ED50 = 3.5 mg/kg) in rodent thermal nociception assays [8].
  • Efficacy trade-offs: Despite higher potency, AP-238 shows 25% lower maximal efficacy (Emax) than AP-237 in cAMP inhibition assays, suggesting partial agonism under specific signaling contexts [8].

Table 3: Pharmacological Comparison of Key Acylpiperazines

ParameterAP-238AP-2372-Methyl-AP-237Para-Methyl-AP-237
MOR EC50 (nM)2481,4208931,105
β-arrestin-2 Emax (%)98112125105
cAMP inhibition (%)82948879
LogP (calculated)3.413.023.283.35

Physicochemical determinants:LogP calculations indicate AP-238’s balanced lipophilicity (clogP = 3.41) enhances blood-brain barrier penetration versus AP-237 (clogP = 3.02), correlating with its faster onset in in vivo models [8] [10]. However, the dimethyl group introduces metabolic vulnerabilities: cytochrome P450 3A4-mediated N-demethylation occurs 2.3-fold faster in AP-238 than in AP-237, potentially limiting duration of action [10].

These analyses demonstrate how incremental structural refinements in acylpiperazine opioids generate distinct pharmacological profiles, with AP-238 representing a potency-optimized analog at the expense of full efficacy in certain signaling pathways.

Properties

Product Name

AP-238 (hydrochloride)

IUPAC Name

1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one;hydrochloride

Molecular Formula

C18H27ClN2O

Molecular Weight

322.9 g/mol

InChI

InChI=1S/C18H26N2O.ClH/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17;/h5-11,15-16H,4,12-14H2,1-3H3;1H/b11-8+;

InChI Key

MKVRJEWKXNVTIF-YGCVIUNWSA-N

Canonical SMILES

CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C.Cl

Isomeric SMILES

CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.